molecular formula C20H14O2 B1141867 trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 CAS No. 861441-06-7

trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8

Cat. No.: B1141867
CAS No.: 861441-06-7
M. Wt: 294.4 g/mol
InChI Key: YDXRLMMGARHIIC-RRIATUMHSA-N
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Description

trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8: is a deuterated derivative of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene. This compound is a metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. The deuterated form is often used in scientific research to study metabolic pathways and the effects of isotopic substitution on biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 typically involves the catalytic hydrogenation of benzo[a]pyrene to form the dihydro derivative, followed by hydroxylation at the 7,8-positions. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the hydrogenation step .

Industrial Production Methods: the general approach would involve the same synthetic routes as described above, scaled up for larger quantities .

Mechanism of Action

The mechanism of action of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 involves its metabolic conversion to reactive intermediates that can bind to DNA and other cellular macromolecules. This binding can lead to mutations and carcinogenesis. The molecular targets include cytochrome P450 enzymes, which catalyze the oxidation of the compound to its reactive intermediates .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its deuterated form, which allows for the study of isotopic effects on metabolic pathways and biological activity. This makes it a valuable tool in both chemical and biological research .

Properties

CAS No.

861441-06-7

Molecular Formula

C20H14O2

Molecular Weight

294.4 g/mol

IUPAC Name

(7R,8R)-1,2,3,4,5,6,11,12-octadeuterio-7,8-dihydrobenzo[a]pyrene-7,8-diol

InChI

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,10D

InChI Key

YDXRLMMGARHIIC-RRIATUMHSA-N

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C3C(=C(C5=C4C=C[C@H]([C@@H]5O)O)[2H])C(=C2[2H])[2H])[2H])[2H])[2H]

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2

Synonyms

(7R,8R)-rel-7,8-Dihydrobenzo[a]pyrene-1,2,3,4,5,6,11,12-d8-7,8-diol

Origin of Product

United States

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